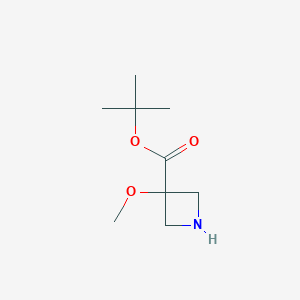

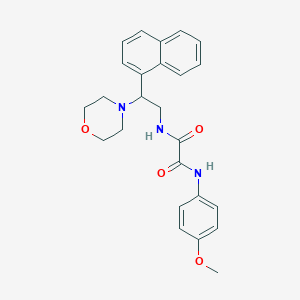

![molecular formula C21H15NO3 B2838693 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide CAS No. 64468-31-1](/img/structure/B2838693.png)

3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide is a type of coumarin-3-carboxamide analogue . These analogues have been designed, synthesized, and assessed for their ability to inhibit pancreatic lipase (PL), which is an enzyme that absorbs dietary fat .

Synthesis Analysis

The synthesis of this compound involves a reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base . The yield of this compound was reported to be 89%, and it appears as a lemon yellow solid .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroscopic methods . The docking study confirmed the interaction of this analogue with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory activity against pancreatic lipase. The compound was found to inhibit PL in a competitive manner with an inhibition constant (Ki) of 10.386 µM .Physical And Chemical Properties Analysis

The physical properties of this compound include its appearance as a lemon yellow solid and a melting point of 330 - 333 °C . Its chemical properties can be inferred from its reactions and inhibitory activity against pancreatic lipase .Aplicaciones Científicas De Investigación

Chemical Structure and Crystallization

The study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a compound closely related to 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide, reveals insights into its crystalline structure. These compounds exhibit anti-rotamer conformations about the C-N bond, with variations in the orientation of the amide O atom relative to the O atom of the pyran ring. The crystallization in different space groups indicates the versatility of these compounds in forming stable structures with potential implications for drug design and material science (Reis et al., 2013).

Synthesis Methods

Research into the synthesis of 3H-Benzo[f]chromene-2-carboxamides through a three-component cyclocoupling reaction highlights an efficient method for creating these compounds. This approach, involving β-naphthol, propargyl alcohols, and isocyanide, showcases the compound's potential for further functionalization and exploration in medicinal chemistry and material science (Nizami & Hua, 2018).

Antimicrobial Properties

Some derivatives of 3-oxo-3H-benzo[f]chromene-2-carboxamide have been evaluated for their antimicrobial activities. The synthesis of chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles and their testing against various microbial strains revealed significant antimicrobial potential. These findings suggest that modifications to the 3-oxo-3H-benzo[f]chromene-2-carboxamide structure could yield new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).

Antiproliferative Activity

Research into the antiproliferative potential of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives against human non-small cell lung cancer (NSCLC) cell lines has shown promising results. Certain derivatives demonstrated strong antiproliferative activity by inducing apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in cancer treatment (Fu et al., 2015).

Antibacterial Evaluation

The one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives and their in vitro evaluation for antibacterial activity against both Gram-negative and Gram-positive bacteria underscore the versatility of these compounds in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Mecanismo De Acción

The mechanism of action of 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide involves the inhibition of pancreatic lipase, an enzyme that plays a crucial role in the digestion of dietary fats . This compound exhibits potential PL inhibition activity, making it a potential candidate for obesity treatment .

Direcciones Futuras

The future directions for research on 3-oxo-N-(p-tolyl)-3H-benzo[f]chromene-2-carboxamide could involve further exploration of its potential as a pancreatic lipase inhibitor and its possible application in the treatment of obesity . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-13-6-9-15(10-7-13)22-20(23)18-12-17-16-5-3-2-4-14(16)8-11-19(17)25-21(18)24/h2-12H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFZIZWIRNZIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

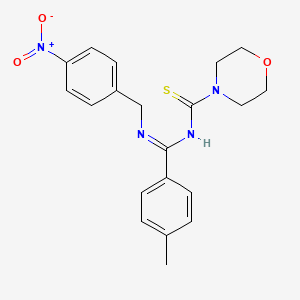

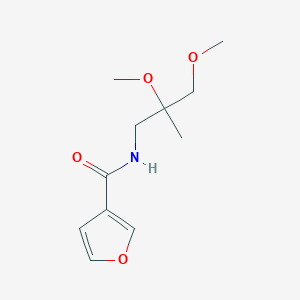

![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)

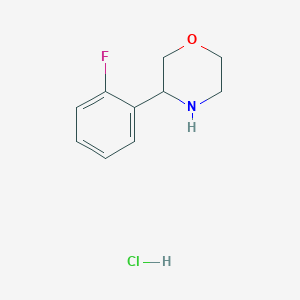

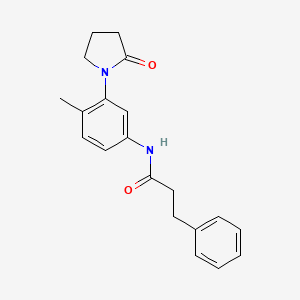

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)

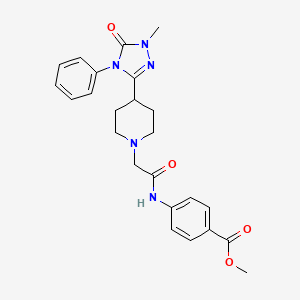

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2838623.png)

![N-(4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2838624.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate](/img/structure/B2838629.png)